molecular formula C19H14FNO2 B8240824 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid

2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid

Cat. No.: B8240824
M. Wt: 307.3 g/mol
InChI Key: BVCNMNAUQZYOFT-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid is a chemical compound that has garnered significant interest in the fields of chemistry and pharmaceuticals This compound is known for its unique structural features, which include a quinoline core substituted with a cyclopropyl group and a fluorophenyl group

Preparation Methods

The synthesis of 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid typically involves a multi-step process. One notable method is the total mechano-synthesis route, which begins with readily available 4-bromoquinoline. This method incorporates several key reactions:

These reactions are carried out under specific conditions to ensure high yield and purity of the final product. The total mechano-synthesis route is noted for its eco-friendly reaction conditions and scalability, making it suitable for industrial production .

Chemical Reactions Analysis

2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the quinoline core .

Scientific Research Applications

2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in the case of its derivative pitavastatin, the compound acts as an HMG-CoA reductase inhibitor, which is crucial for lowering cholesterol levels. The quinoline core and its substituents play a key role in binding to the enzyme’s active site, thereby inhibiting its activity .

Comparison with Similar Compounds

2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO2/c20-13-9-7-11(8-10-13)16-14-3-1-2-4-15(14)21-18(12-5-6-12)17(16)19(22)23/h1-4,7-10,12H,5-6H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCNMNAUQZYOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C(=O)O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid
Reactant of Route 2
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid
Reactant of Route 4
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid
Reactant of Route 5
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid
Reactant of Route 6
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid

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